2,3,5-tribromothieno[2,3-b]thiophene
Description
2,3,5-Tribromothieno[2,3-b]thiophene is a brominated derivative of the fused heterocyclic system thieno[2,3-b]thiophene. This compound features three bromine atoms at positions 2, 3, and 5 of the bicyclic scaffold, which significantly alters its electronic and steric properties compared to non-brominated analogs. Thieno[2,3-b]thiophene derivatives are characterized by their electron-rich π-conjugated systems, making them valuable in materials science, particularly in organic semiconductors, chemosensors, and optoelectronic devices .
Properties
CAS No. |
53255-85-9 |
|---|---|
Molecular Formula |
C6HBr3S2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,4,5-tribromothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6HBr3S2/c7-3-1-2-4(8)5(9)11-6(2)10-3/h1H |
InChI Key |
ZGGMQTFFYAPRSE-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
Canonical SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
Other CAS No. |
53255-85-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-b)thiophene,2,3,5-tribromo- typically involves the bromination of thieno[2,3-b]thiophene. One common method is the bromine-lithium exchange reaction, where bromine atoms are introduced into the thiophene ring . The reaction conditions often include the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .
Industrial Production Methods: Industrial production of thieno(2,3-b)thiophene,2,3,5-tribromo- may involve large-scale bromination processes using bromine or other brominating agents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-tribromothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3,5-tribromothieno[2,3-b]thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thieno(2,3-b)thiophene,2,3,5-tribromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with its targets. This can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for its biological and medicinal applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. Thieno[3,2-b]thiophene Derivatives
- Example: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (synthesized via Stille coupling using 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane) .
- Comparison: Electronic Properties: Thieno[3,2-b]thiophene derivatives exhibit extended conjugation due to linear π-orbital overlap, whereas thieno[2,3-b]thiophene derivatives (e.g., 2,3,5-tribromo variant) have cross-conjugated systems, leading to higher ionization potentials and reduced delocalization . Applications: Thieno[3,2-b]thiophene-based polymers show lower air stability but comparable charge carrier mobility to thieno[2,3-b]thiophene analogs in organic semiconductors .
2.1.2. Benzothieno[2,3-b]thiophene
- Example: Benzothieno[2,3-b]thiophene (synthesized via Friedel-Crafts-Bradsher cyclization) .
- Comparison: Aromaticity: The fused benzene ring enhances planarity and electron density, improving photophysical properties for OLED dopants compared to simpler thieno[2,3-b]thiophenes . Reactivity: Bromination occurs preferentially at the thiophene rings rather than the benzene moiety, influencing regioselectivity in further functionalization .
Functional Analogs
2.2.1. Bis-Pyrazolothieno[2,3-b]thiophene Derivatives
- Example: Bis-pyrazolothieno[2,3-b]thiophene derivatives (synthesized via condensation of thieno[2,3-b]thiophene dicarbohydrazides) .
- Comparison: Electron Density: The introduction of pyrazole or pyridazine rings increases nitrogen content, enhancing Lewis basicity and enabling applications in anion sensing (e.g., F⁻ detection) . Solvatochromism: These derivatives exhibit stronger solvatochromic shifts than brominated thienothiophenes due to dipolar interactions .
2.2.2. Organoboron-Thienothiophene Copolymers
- Example: Sensors incorporating thieno[2,3-b]thiophene and dimesitylboron units .
- Comparison: Sensing Mechanism: Brominated thienothiophenes (e.g., 2,3,5-tribromo) may lack the Lewis acid-base interaction seen in boron-containing analogs, limiting their utility in "turn-on" fluoride sensors . Quantum Yield: Organoboron-thienothiophene copolymers exhibit higher quantum yields (e.g., 0.72 for sensor 58) compared to halogenated derivatives, which are typically used as intermediates rather than emitters .
Application-Specific Analogs
Key Research Findings
Synthetic Flexibility: Thieno[2,3-b]thiophene derivatives are versatile synthons for bis-heterocyclic systems, enabling the incorporation of pyrazole, pyridazine, and selenophene moieties .
Electronic Tuning: Bromination at the 2,3,5-positions reduces π-conjugation compared to non-halogenated analogs but enhances oxidative stability, critical for air-stable semiconductors .
Sensing Performance: Cross-conjugated thieno[2,3-b]thiophene derivatives (e.g., sensor 59) show "turn-off" fluorescence responses to F⁻, whereas linear-conjugated thieno[3,2-b]thiophene analogs exhibit "turn-on" behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
